Diosmetin 3',7-Diglucuronide-d3

LC-MS/MS Quantitative Bioanalysis Internal Standard

Diosmetin 3',7-Diglucuronide-d3 is a deuterium-labeled (d3) stable isotope-labeled internal standard (SIL-IS) derived from Diosmetin 3',7-diglucuronide, the primary circulating diglucuronide metabolite of the flavonoid diosmetin. Diosmetin itself is the active aglycone formed via rapid intestinal hydrolysis of the phlebotonic drug diosmin.

Molecular Formula C28H28O18
Molecular Weight 655.5 g/mol
Cat. No. B15598997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin 3',7-Diglucuronide-d3
Molecular FormulaC28H28O18
Molecular Weight655.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1/i1D3
InChIKeyJBZAJCHQSCNMOJ-FHMYCQBRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diosmetin 3',7-Diglucuronide-d3: A Deuterated Internal Standard for Diosmin/Diosmetin Pharmacokinetic and Metabolic Studies


Diosmetin 3',7-Diglucuronide-d3 is a deuterium-labeled (d3) stable isotope-labeled internal standard (SIL-IS) derived from Diosmetin 3',7-diglucuronide, the primary circulating diglucuronide metabolite of the flavonoid diosmetin [1]. Diosmetin itself is the active aglycone formed via rapid intestinal hydrolysis of the phlebotonic drug diosmin [2]. The unlabeled diglucuronide, diosmetin-7,3'-diglucuronide, was identified and characterized as one of the two major glucuronide conjugates in rat plasma and urine following oral diosmetin administration, alongside diosmetin-3'-glucuronide [1]. This deuterated analog is designed for use as a quantitative internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate measurement of the endogenous diosmetin 3',7-diglucuronide metabolite in biological matrices such as plasma and urine .

Why Diosmetin 3',7-Diglucuronide-d3 Cannot Be Replaced by Unlabeled or Alternative Internal Standards in Quantitative LC-MS Bioanalysis


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the substitution of a stable isotope-labeled (SIL) internal standard like Diosmetin 3',7-Diglucuronide-d3 with either its unlabeled counterpart or a structural analog introduces unacceptable analytical risk and compromises data integrity [1]. Unlabeled analogs cannot co-elute and ionize identically to the target analyte across different biological matrices, leading to uncorrectable ion suppression or enhancement effects that violate regulatory guidelines for method validation [1][2]. Furthermore, the use of a structural analog as an internal standard for the measurement of this specific diglucuronide metabolite can fail to track subtle but significant variations in sample extraction efficiency, matrix effect, and LC-MS system stability, directly impacting the accuracy and precision of pharmacokinetic calculations for diosmetin [3].

Quantitative Differentiation of Diosmetin 3',7-Diglucuronide-d3: A Comparator-Based Evidence Guide for Procurement and Method Development


Unambiguous Molecular Differentiation via Mass Spectrometric +3 Da Mass Shift

Diosmetin 3',7-Diglucuronide-d3 provides a distinct and stable +3 Da mass difference relative to its unlabeled analog, a critical parameter for ensuring no isotopic cross-talk and enabling unequivocal identification and quantification in mass spectrometry workflows . This mass shift, achieved through the incorporation of three deuterium atoms (d3), is ideal for use as a SIL-IS in quantitative LC-MS/MS assays, as it avoids spectral overlap with the natural M+2 or M+4 isotopes of the unlabeled metabolite .

LC-MS/MS Quantitative Bioanalysis Internal Standard

Ensuring Compliance in Pharmacokinetic Studies: Quantification of Diosmetin Glucuronides

The development and validation of robust LC-MS/MS methods for diosmetin glucuronides, including the 3',7-diglucuronide, are essential for pharmacokinetic studies. The use of a SIL-IS like Diosmetin 3',7-Diglucuronide-d3 is a requirement to meet the strict acceptance criteria for accuracy, precision, and matrix effect evaluation as outlined by regulatory bodies such as the FDA and EMA [1]. A validated μLC-MS/MS method for diosmetin glucuronides in human plasma has been established, demonstrating the feasibility of quantifying these metabolites with high sensitivity [1].

Pharmacokinetics Bioequivalence Regulatory Compliance

Correction of Matrix Effects in Complex Biological Samples

The analysis of diosmetin glucuronides in plasma and urine is prone to significant matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification if not properly corrected [1]. The use of a co-eluting SIL-IS, such as Diosmetin 3',7-Diglucuronide-d3, is the most effective strategy for compensating for these variable matrix effects across different biological samples [2]. Its near-identical physicochemical properties ensure it experiences the same degree of ionization variation as the target analyte.

Matrix Effect Ion Suppression Sample Preparation

Validated Research and Industrial Application Scenarios for Diosmetin 3',7-Diglucuronide-d3


Quantitative Bioanalysis in Clinical Pharmacokinetic Studies of Diosmin

Diosmetin 3',7-Diglucuronide-d3 is the definitive internal standard for the precise and accurate quantification of the diosmetin-7,3'-diglucuronide metabolite in human plasma and urine during clinical pharmacokinetic and bioequivalence trials of diosmin formulations [1]. Its use is essential for achieving the data integrity required for regulatory submission to agencies like the FDA and EMA, ensuring that measured concentrations reflect true in vivo values and are not confounded by matrix effects or analytical variability [1].

In Vivo and In Vitro Metabolic Profiling and Pathway Elucidation

This deuterated standard enables the accurate tracking and relative quantitation of the 3',7-diglucuronide metabolite in complex metabolic profiling studies using UHPLC-LTQ-Orbitrap MSn, as demonstrated in comparative studies of diosmetin and diosmin in rat models [2]. By serving as a stable isotope reference, it allows researchers to differentiate this specific diglucuronide from the multitude of other phase II metabolites (e.g., other glucuronides, sulfates) formed in vivo, providing critical insight into the dominant metabolic pathways of these flavonoids [3].

Pharmaceutical Quality Control (QC) and Analytical Method Validation (AMV)

In the context of Abbreviated New Drug Application (ANDA) submissions or commercial production of diosmin/diosmetin, Diosmetin 3',7-Diglucuronide-d3 is utilized as a critical reference standard for analytical method development and validation (AMV) and routine quality control (QC) applications [4]. It allows for the development of robust, stability-indicating LC-MS methods capable of accurately quantifying the relevant metabolite in stability studies, dissolution testing, and batch release testing of diosmin-based pharmaceutical products.

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